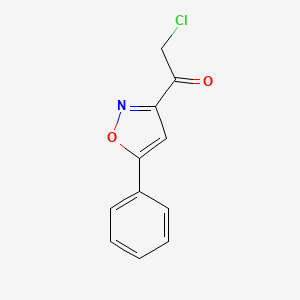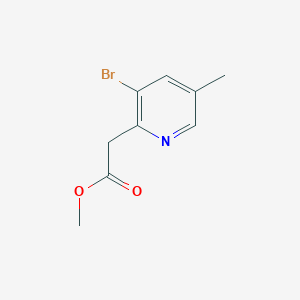
Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate typically involves the bromination of 2-methylpyridine followed by esterification. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 in a solvent mixture of 1,4-dioxane and water at 90°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the pyridine ring.
Coupling: Palladium catalysts and bases like K3PO4 are commonly used in coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, in a Suzuki coupling reaction, the product would be a biaryl derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific compound it is used to synthesize .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(3-methylpyridin-2-yl)acetate
- 5-Bromo-2-methylpyridin-3-amine
- Methyl 2-(4-bromo-5-methyl-2-pyridyl)acetate
Uniqueness
Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-7(10)8(11-5-6)4-9(12)13-2/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
SZHGSHLMEBOELX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)CC(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



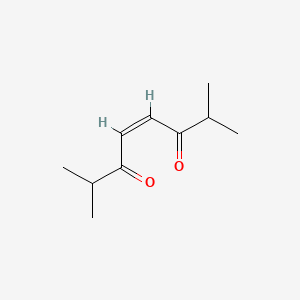
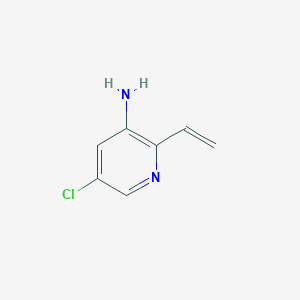
![6-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960767.png)
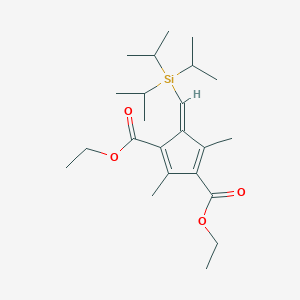

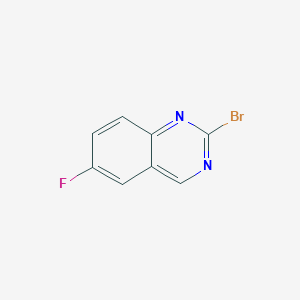
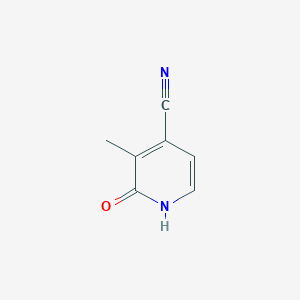

![2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12960805.png)
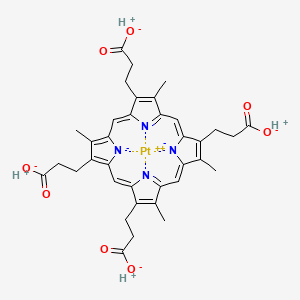
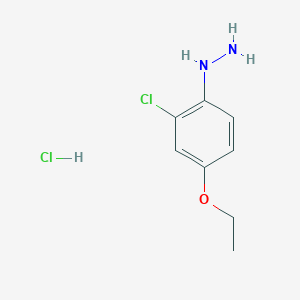
![Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B12960815.png)
